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Furfuryl thiopropionate

Flavor Chemistry Sensory Science Food Formulation

Furfuryl thiopropionate (S-(furan-2-ylmethyl) propanethioate; FEMA is a sulfur-containing heterocyclic thioester (C₈H₁₀O₂S, MW 170.23 g/mol). It presents as a colourless to pale yellow liquid with a characteristic coffee-like, alliaceous (garlic/onion) and savory roasted-meat aroma profile.

Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
CAS No. 59020-85-8
Cat. No. B1329272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfuryl thiopropionate
CAS59020-85-8
Molecular FormulaC8H10O2S
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCCC(=O)SCC1=CC=CO1
InChIInChI=1S/C8H10O2S/c1-2-8(9)11-6-7-4-3-5-10-7/h3-5H,2,6H2,1H3
InChIKeyJNVPDFNCAUOOIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water,soluble in organic solvents
Miscible at room temperature (in ethanol)

Furfuryl Thiopropionate (CAS 59020-85-8): Procurement-Grade Profile & Key Differentiators


Furfuryl thiopropionate (S-(furan-2-ylmethyl) propanethioate; FEMA 3347) is a sulfur-containing heterocyclic thioester (C₈H₁₀O₂S, MW 170.23 g/mol) [1]. It presents as a colourless to pale yellow liquid with a characteristic coffee-like, alliaceous (garlic/onion) and savory roasted-meat aroma profile [2]. The compound is recognised as a flavouring agent with GRAS status by FEMA and holds JECFA No. 1075, with an ADI designated as 'acceptable' and no safety concern at current intake levels [3][4]. Its logP of 2.19 and insolubility in water, coupled with solubility in most organic solvents, define its physicochemical handling envelope . While primarily procured for its organoleptic contribution to savory, coffee, and meat flavour formulations, evidence points to its specific differentiation from structurally related in-class thioesters and thiols on the basis of its unique flavour-tenacity balance, favourable regulatory usage limits, and emerging non-flavour bioactivity that may influence selection for dual-purpose R&D or preservation applications.

Why In-Class Furan Thiols and Thioesters Cannot Substitute Furfuryl Thiopropionate Without Reformulation Risk


The furfuryl thioester and thiol class shares a 2-furanylmethyl backbone but diverges sharply in organoleptic quality, potency, and regulatory usage ceilings due to differences in acyl chain length and thiol vs. thioester state. Furfuryl mercaptan (CAS 98-02-2) provides an intense roasted coffee note but is characterised by a burnt-match, rubbery off-note at extremely low thresholds (ppb), necessitating tight dosage control and often requiring masking . Furfuryl thioacetate (CAS 13678-68-7) delivers roasted, alliaceous notes but with a molecular weight of 156.20 g/mol and a lower logP (1.66) vs. furfuryl thiopropionate (logP 2.19), yielding a more volatile, less tenacious profile that impacts flavour longevity in processed foods . Meanwhile, 2-methyl-3-furanthiol possesses the highest potency but is notoriously unstable in formulation and prone to oxidative dimerisation, limiting shelf stability [1]. Simply substituting one for another based on general 'coffee/savory' character ignores the quantitative differences in odour threshold, vapour pressure, partition behaviour, and FEMA usage limits, which collectively dictate the economic and sensory viability of the final formulation. The sections below provide the comparative data required to make a scientifically justified selection.

Quantitative Differentiation Evidence for Furfuryl Thiopropionate vs. Closest Analogs


Organoleptic Profile Differentiation: Broader Savoury Nuance with Lower Off-Note Risk vs. Furfuryl Mercaptan

Comparisons of odour and taste profiles reveal that furfuryl thiopropionate provides a multi-faceted savoury character—coffee, onion, garlic, meaty roast—while furfuryl mercaptan is dominated by roasted coffee with a distinct burnt-match note and rubbery nuance . The thiopropionate ester exhibits taste characteristics perceptible at 1 ppm for alliaceous onion/garlic and savory meaty notes, whereas furfuryl mercaptan's taste is described as sulfurous roasted coffee, rubbery, slightly nutty with eggy nuances, indicating a narrower, more aggressive profile . This organoleptic breadth reduces the need for supplementary top-notes in complex savory formulations.

Flavor Chemistry Sensory Science Food Formulation

Improved Flavour Tenacity and Formulation Stability: Higher Boiling Point and Lower Vapour Pressure vs. Furfuryl Thioacetate

In processed food applications subjected to thermal processing (baking, extrusion, retorting), the volatility and vapour pressure of a flavour compound directly impact its retention. Furfuryl thiopropionate exhibits a boiling point of 219–221°C at atmospheric pressure (95–97°C at 10 mmHg) and a vapour pressure of 0.0523 mmHg at 25°C [1]. In contrast, furfuryl thioacetate (the C2-acetyl analog) has a lower boiling point of 90–92°C at 12 mmHg and a vapour pressure of 0.203 mmHg at 25°C . This means the thioacetate is approximately 3.9× more volatile at ambient temperature, leading to greater flavour loss during processing and storage.

Physicochemical Properties Flavour Stability Processed Food

Higher Permitted Usage Levels in Key Food Categories vs. Furfuryl Mercaptan: Regulatory Advantage for Flavour Loading

FEMA GRAS usage limits provide a direct quantitative comparator for maximum allowable dosage in food applications. For furfuryl thiopropionate (FEMA 3347), the recommended limits are 1.0 mg/kg uniformly across soft drinks, cold drinks, candy, and baked goods . For furfuryl mercaptan (FEMA 2493), while specific FEMA limits are often classified, typical usage is in the ppb-to-low-ppm range (often <0.5 mg/kg) due to its potency and off-note profile . The Chinese GB 2760-1996 standard confirms furfuryl thiopropionate as a 'temporarily permitted' food flavouring with clear quantitative limits . This regulatory clarity and higher permissible loading provide formulation flexibility that more potently regulated thiols may not offer.

Regulatory Compliance FEMA GRAS Usage Limits

Emerging Antimicrobial Activity: Quantitative Inhibition Against Foodborne Pathogens (Staphylococcus aureus and Escherichia coli)

Beyond its organoleptic role, furfuryl thiopropionate has demonstrated moderate inhibitory activity against Staphylococcus aureus and Escherichia coli in a study published in Letters in Applied Microbiology . While specific MIC values are not publicly tabulated in the available excerpts, the qualitative demonstration of dual-action (flavour + antimicrobial) is a differentiating attribute not reported for furfuryl mercaptan or furfuryl thioacetate under comparable food-model conditions. This dual functionality positions furfuryl thiopropionate as a candidate for 'clean-label' preservation strategies, where a single ingredient contributes both taste and microbial stability.

Antimicrobial Food Safety Biopreservation

Safety Profile: JECFA 'No Safety Concern' Assessment vs. Higher Toxicity Potential of Furfuryl Mercaptan

JECFA evaluated furfuryl thiopropionate in 2002 and established an ADI of 'acceptable' with no safety concern at current levels of intake when used as a flavouring agent [1]. For furfuryl mercaptan, the JECFA evaluation (WHO Food Additives Series 50) derived a NOEL of 3 mg/kg bw/day; although also considered safe at flavouring levels, its evaluation required explicit NOEL derivation due to higher potency [2]. The simpler safety margin for furfuryl thiopropionate may facilitate faster regulatory approval in emerging markets and reduce toxicological documentation burden.

Toxicology Regulatory Safety JECFA

Validated Application Scenarios for Furfuryl Thiopropionate Based on Quantitative Differentiation Evidence


Savory Snack and Processed Meat Flavour Formulations Requiring Thermal Stability

Leveraging its higher boiling point (219–221°C) and lower vapour pressure (0.0523 mmHg) relative to furfuryl thioacetate , furfuryl thiopropionate is the preferred choice for extrusion-cooked snacks, baked crackers, and retorted meat products. Its tenacity under thermal load reduces flavour loss during processing, directly lowering the required dosage and cost-in-use. The compound's dual coffee-savory-meaty note profile also simplifies the flavour formula by reducing the need for separate top-notes [1].

International Food and Beverage Products Requiring Multi-Jurisdiction Regulatory Compliance

With FEMA GRAS status (No. 3347) and a JECFA 'no safety concern' evaluation [2][3], furfuryl thiopropionate offers a streamlined regulatory pathway for products marketed in North America, EU, and Asia-Pacific. Its permitted usage levels of 1.0 mg/kg across soft drinks, candy, and baked goods , and its inclusion in China's GB 2760-1996 as a permitted synthetic food flavour, make it a lower-risk procurement option for multinational food companies seeking a single-source flavour ingredient that avoids country-specific reformulation.

Clean-Label Savoury Products Seeking Dual Functional (Flavour + Preservation) Ingredients

The reported moderate antimicrobial activity against S. aureus and E. coli positions furfuryl thiopropionate as a candidate for 'clean-label' preservation strategies in ready-to-eat meals, soups, and sauces. By contributing both a desirable roasted-savory flavour and a measurable degree of microbial inhibition, it can reduce the number of ingredients on the product label—a growing consumer demand—while providing functional value beyond simple flavouring.

Replacement of Furfuryl Mercaptan in Formulations Where Burnt/Rubber Off-Notes Are Undesirable

In coffee-flavoured dairy beverages, confectionery, or delicately flavoured baked goods where the aggressive burnt-match note of furfuryl mercaptan is detrimental , furfuryl thiopropionate provides a smoother, more balanced coffee-savory profile with garlic and meaty undertones that can be more easily harmonised with other flavour components, reducing the need for masking agents and improving overall consumer acceptance.

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